REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1Br.[CH2:13]([Sn](CCCC)(CCCC)CCCC)[CH:14]=[CH2:15].[Cl-].[Li+]>CN(C=O)C.C(#N)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[CH2:15][CH:14]=[CH2:13] |f:2.3,^1:41,60|
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Name
|
|
Quantity
|
1.33 g
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Type
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reactant
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Smiles
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COC(C1=C(C=C(C=C1)C)Br)=O
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Name
|
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
|
C(C=C)[Sn](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
0.493 g
|
Type
|
reactant
|
Smiles
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[Cl-].[Li+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
0.203 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction is cooled to room temperature
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
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The residue is dissolved in dichloromethane
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Type
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CUSTOM
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Details
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purified via chromatography
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Type
|
WASH
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Details
|
eluting with 10% ethyl acetate in hexanes
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Name
|
|
Type
|
product
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Smiles
|
COC(C1=C(C=C(C=C1)C)CC=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.98 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |